4-[3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)-1,2-dihydroisoquinolin-1-one
Description
Properties
IUPAC Name |
4-[3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)isoquinolin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17BrFN3O2/c1-14-7-9-17(11-15(14)2)30-13-20(18-5-3-4-6-19(18)25(30)31)24-28-23(29-32-24)16-8-10-22(27)21(26)12-16/h3-13H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDCGLSGQNKZXOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CC(=C(C=C5)F)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17BrFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)-1,2-dihydroisoquinolin-1-one typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the oxadiazole ring and the subsequent coupling with the dihydroisoquinolinone moiety. Common reagents used in these reactions include bromine, fluorine, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)-1,2-dihydroisoquinolin-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The bromine and fluorine atoms in the compound can be substituted with other groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It may find use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)-1,2-dihydroisoquinolin-1-one is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is needed to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Oxadiazole and Triazole Cores
The target compound shares structural motifs with several halogenated heterocycles (Table 1).
Table 1: Structural Comparison of Key Analogues
Electronic and Reactivity Profiles
- Oxadiazole vs. Triazole: The 1,2,4-oxadiazole in the target compound exhibits lower basicity compared to triazole derivatives (e.g., ), reducing protonation at physiological pH and enhancing membrane permeability. However, triazole-containing analogues (e.g., –5) demonstrate stronger hydrogen-bonding interactions due to the sulfanyl and imino groups, which may improve target affinity in polar environments .
- Halogen Effects : Bromine and fluorine substituents in the target compound increase electron-withdrawing effects, stabilizing the oxadiazole ring against nucleophilic attack. Similar stabilization is observed in pyrazole derivatives (), where bromine enhances crystallinity and thermal stability .
Research Findings and Functional Insights
Crystallographic and Computational Studies
- X-ray crystallography of pyrazole derivatives () reveals planar heterocyclic cores with dihedral angles <10° between aryl groups, suggesting similar rigidity in the target compound’s oxadiazole-isoquinolinone system . Density functional theory (DFT) calculations () predict a dipole moment of 4.2 D for the target compound, aligning with its moderate solubility in dichloromethane .
Biological Activity
The compound 4-[3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)-1,2-dihydroisoquinolin-1-one is a member of the oxadiazole family, which has garnered attention for its potential biological activities, particularly in anticancer research. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 386.13 g/mol. The structural features include:
- An oxadiazole ring, known for diverse biological activities.
- A dihydroisoquinoline moiety that enhances its pharmacological profile.
Research indicates that oxadiazole derivatives can exert their biological effects through various mechanisms:
- Anticancer Activity : Oxadiazoles have been shown to inhibit key enzymes involved in cancer progression such as:
- Cell Proliferation Inhibition : The compound has demonstrated significant inhibitory effects on cancer cell lines, with notable growth inhibition percentages reported in studies.
Biological Activity Data
The following table summarizes the biological activity data for the compound based on various studies:
| Cell Line | Growth Inhibition (%) | Reference |
|---|---|---|
| SNB-19 | 86.61 | |
| OVCAR-8 | 85.26 | |
| NCI-H460 | 75.99 | |
| HOP-92 | 67.55 | |
| MDA-MB-231 | 56.53 |
Case Study 1: Anticancer Efficacy
A study published by the American Chemical Society evaluated the anticancer properties of several oxadiazole derivatives, including the target compound. The findings indicated that the compound exhibited potent anticancer activity against multiple cell lines with varying degrees of effectiveness .
Case Study 2: Mechanism-Based Approaches
Another review highlighted the role of oxadiazole derivatives in targeting specific cancer-related enzymes. The study emphasized the potential of these compounds to act as multifunctional agents by inhibiting both proliferation and survival pathways in cancer cells .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications on the phenyl rings and oxadiazole core significantly influence biological activity. For instance:
- Bromine and Fluorine Substituents : Enhance lipophilicity and cellular uptake.
- Dimethyl Groups : Increase potency by improving interactions with target proteins.
Q & A
Q. How can researchers address discrepancies between computational predictions and experimental results?
- Methodological Answer : Refine models using experimental feedback:
- Force Field Adjustments : Tune AMBER/CHARMM parameters to better replicate oxadiazole ring polarization .
- Solvent Effects : Include explicit water molecules in MD simulations to account for hydrophobic interactions .
- Benchmarking : Compare predicted vs. experimental logP values to validate QSPR models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
